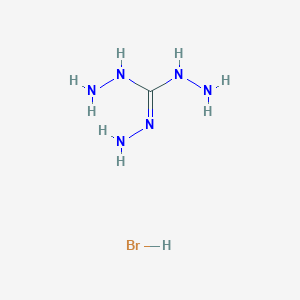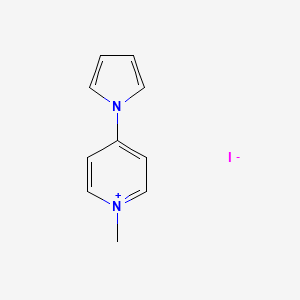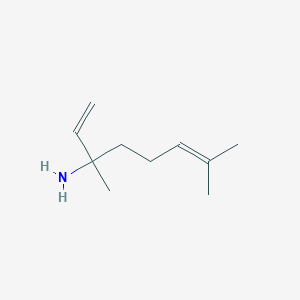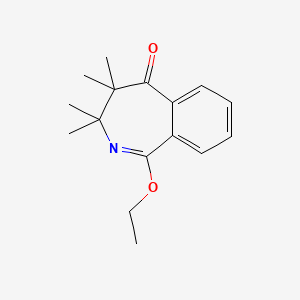
(1H-Benzimidazole-1,2-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-1,2-dimethanol is a heterocyclic compound that features a benzimidazole core with two hydroxymethyl groups attached at the 1 and 2 positions. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzimidazole-1,2-dimethanol typically involves the cyclization of o-phenylenediamine with formaldehyde under acidic conditions. This reaction forms the benzimidazole core, which is then further functionalized to introduce the hydroxymethyl groups .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve multi-step processes that include the initial formation of the benzimidazole ring followed by subsequent functionalization. Catalysts such as lanthanum chloride can be used to facilitate these reactions under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazole-1,2-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form benzimidazole derivatives with different substituents.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-1,2-dicarboxylic acid, while substitution reactions can produce a variety of benzimidazole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1H-Benzimidazole-1,2-dimethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 1H-benzimidazole-1,2-dimethanol involves its interaction with various molecular targets. For instance, benzimidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making the compound effective as an antimicrobial agent .
Comparación Con Compuestos Similares
- Thiabendazole
- Mebendazole
- Albendazole
- Candesartan
- Omeprazole
Comparison: 1H-Benzimidazole-1,2-dimethanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to other benzimidazole derivatives, it has enhanced solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
58566-88-4 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
[1-(hydroxymethyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C9H10N2O2/c12-5-9-10-7-3-1-2-4-8(7)11(9)6-13/h1-4,12-13H,5-6H2 |
Clave InChI |
VLPPYUBDYULUSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






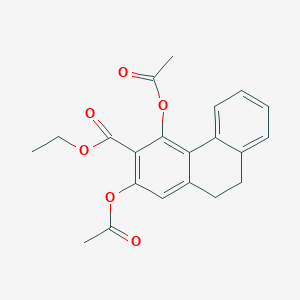
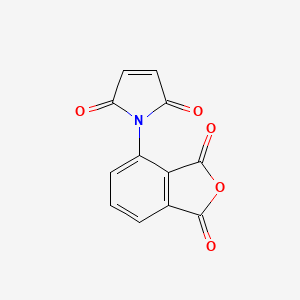
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)

